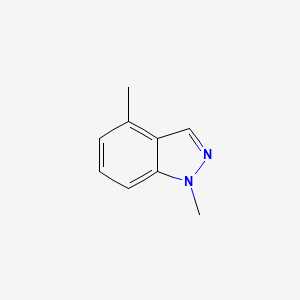

1,4-DIMETHYL-1H-INDAZOLE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-4-3-5-9-8(7)6-10-11(9)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVSMTWHHPOUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NN(C2=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Diffraction Based Structural Characterization of 1,4 Dimethyl 1h Indazole Analogues

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structural features of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,4-dimethyl-1H-indazole and its analogues, IR spectroscopy provides critical information for confirming the presence of the indazole core, the aromatic system, and the specific alkyl substituents. The absorption of IR radiation corresponds to discrete energy levels of molecular vibrations, including stretching and bending modes. The resulting IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and structural motifs.

The analysis of the IR spectrum of this compound can be divided into several key regions, each providing distinct structural information. These regions include the C-H stretching region, the double bond region, and the fingerprint region, which contains a variety of bending and skeletal vibrations.

C-H Stretching Vibrations

The high-frequency region of the IR spectrum, typically between 3100 and 2850 cm⁻¹, is dominated by C-H stretching vibrations. A key diagnostic feature in this region is the ability to distinguish between C-H bonds on aromatic rings (sp²-hybridized carbons) and those on aliphatic or alkyl groups (sp³-hybridized carbons). orgchemboulder.com

Aromatic C-H Stretch: The C-H bonds on the indazole ring system are expected to show absorption bands at wavenumbers slightly above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. orgchemboulder.comspcmc.ac.in The presence of these relatively weak to medium intensity bands is a clear indicator of the aromatic nature of the heterocyclic core.

Aliphatic C-H Stretch: The two methyl groups (at the N1 and C4 positions) give rise to characteristic C-H stretching vibrations below 3000 cm⁻¹. masterorganicchemistry.com Specifically, methyl (CH₃) groups exhibit both asymmetric and symmetric stretching modes. The asymmetric stretch typically appears around 2962 cm⁻¹, while the symmetric stretch is found near 2872 cm⁻¹. spcmc.ac.in These bands are expected to be of medium to strong intensity and confirm the presence of the methyl substituents.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Indazole Ring C-H | 3100 - 3000 | Weak to Medium |

| Asymmetric C-H Stretch | -CH₃ (Methyl) | ~2962 | Medium to Strong |

| Symmetric C-H Stretch | -CH₃ (Methyl) | ~2872 | Medium to Strong |

Ring and Double Bond Vibrations

The region from approximately 1650 to 1400 cm⁻¹ provides valuable information about the carbon-carbon and carbon-nitrogen double bonds within the indazole ring.

C=C and C=N Stretching: Aromatic and heteroaromatic rings display a series of characteristic absorption bands due to C=C and C=N stretching vibrations. For indazole analogues, these bands are typically found in the 1620-1450 cm⁻¹ range. mdpi.com These absorptions, which can vary in intensity, confirm the integrity of the heterocyclic ring system. Aromatic hydrocarbons generally show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to these carbon-carbon stretching vibrations. orgchemboulder.com

Bending Vibrations and the Fingerprint Region

The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorption bands that are unique to the specific molecule, arising from a combination of bending vibrations and skeletal modes.

Methyl C-H Bending: The methyl groups contribute to distinct bending vibrations. An asymmetric bending mode is typically observed around 1460 cm⁻¹, while a symmetric "umbrella" mode appears near 1375 cm⁻¹. spcmc.ac.in The presence of these bands provides further confirmation of the methyl substituents.

Aromatic C-H Bending: The out-of-plane (oop) C-H bending vibrations are particularly useful for determining the substitution pattern on the benzene (B151609) portion of the indazole ring. orgchemboulder.com These strong absorption bands occur in the 900-675 cm⁻¹ range. The precise position of these bands is highly characteristic of the number and location of adjacent hydrogen atoms on the aromatic ring, allowing for confirmation of the substitution pattern in different indazole analogues. orgchemboulder.com In-plane C-H bending vibrations also occur, typically between 1250 and 1000 cm⁻¹, though they are often weaker. orgchemboulder.com

| Vibrational Mode | Functional Group / Structural Feature | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=C and C=N Ring Stretch | Indazole Ring | 1620 - 1450 | Medium to Strong, Multiple Bands |

| Asymmetric C-H Bend | -CH₃ (Methyl) | ~1460 | Medium |

| Symmetric C-H Bend (Umbrella) | -CH₃ (Methyl) | ~1375 | Medium |

| Aromatic C-H Out-of-Plane Bend | Substituted Benzene Ring | 900 - 675 | Strong |

The combination of these characteristic absorption bands in an IR spectrum allows for a detailed and confident structural characterization of this compound and related analogues, confirming the presence of the core heterocyclic structure and the specific pattern of substitution.

Computational and Theoretical Chemical Investigations of 1,4 Dimethyl 1h Indazole Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Detailed DFT studies on 1,4-Dimethyl-1H-indazole are not available in the reviewed literature. Such studies would typically provide insights into the molecule's electronic properties and reactivity.

Geometric Optimization and Conformational Energy Landscapes

No specific studies detailing the geometric optimization or conformational energy landscapes for this compound were found. This analysis would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional shape.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Calculated values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, which are crucial for predicting chemical reactivity, are not present in the located scientific papers.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Specific NBO analysis to describe charge delocalization and intramolecular charge transfer interactions within this compound has not been reported in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

MEP maps illustrating the charge distribution and identifying the electrophilic and nucleophilic sites of this compound are not available.

Tautomeric Equilibria and Relative Stabilities of Indazole Derivatives

While the tautomerism of the parent indazole (1H- and 2H-forms) is well-studied, specific computational research on the relative stability of this compound compared to its other isomers or potential tautomeric forms is not available. The methylation at the N1 position prevents the common proton tautomerism seen in unsubstituted indazole.

Advanced Molecular Dynamics Simulations for Conformational and Solvent Effects

No molecular dynamics simulation studies focused on the conformational behavior of this compound in various solvents were identified. These simulations would provide a deeper understanding of how the solvent environment influences the molecule's structure and dynamics.

In Silico Molecular Docking and Virtual Screening Methodologies

In silico molecular docking has become an indispensable tool in modern drug discovery for predicting the binding orientation of small molecules within the active site of a target protein. For indazole-based compounds, including the this compound scaffold, these computational techniques provide critical insights into potential biological activity by elucidating binding modes and estimating the strength of interactions.

Virtual screening, a computational method that involves the docking of large libraries of compounds, is frequently employed to identify promising lead candidates from vast chemical spaces. While specific virtual screening studies centered on this compound are not extensively documented in publicly available research, the general methodology is widely applied to the broader class of indazole derivatives to discover novel inhibitors for various protein targets.

Molecular docking studies on various indazole derivatives have revealed key interactions with a range of biological targets, offering a framework for understanding how this compound might engage with similar proteins. For instance, studies on indazole derivatives as inhibitors of enzymes like trypanothione (B104310) reductase, a key target in Leishmania, have demonstrated the importance of both hydrophobic and hydrophilic interactions within the active site.

The binding of indazole analogs to the active site of trypanothione reductase has been shown to be thermodynamically favorable, with interactions including hydrogen bonds and hydrophobic contacts contributing to the stability of the ligand-protein complex. Similarly, research on indazole derivatives targeting the DNA gyrase enzyme has highlighted specific bonding interactions that are crucial for their antibacterial activity.

For this compound, the methyl group at the 1-position would likely occupy a hydrophobic pocket within a target's active site, contributing to binding affinity through van der Waals interactions. The methyl group at the 4-position, located on the benzene (B151609) ring portion of the indazole core, could also influence binding by interacting with nearby hydrophobic residues. The nitrogen atoms of the pyrazole (B372694) ring are potential hydrogen bond acceptors, which could be a critical interaction for orienting the molecule within the active site.

The table below summarizes ligand-protein interactions for some representative indazole derivatives, illustrating the types of interactions that could be relevant for this compound.

| Compound Class | Biological Target | Key Interactions |

| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Hydrophobic and hydrophilic interactions |

| Substituted 4,5,6,7-tetrahydro-1H-indazole derivatives | DNA gyrase | Bonding interactions with the active site |

| 3-methyl-1H-indazole derivatives | Bacterial proteins | Not specified |

A primary output of molecular docking simulations is the prediction of the most likely binding pose of a ligand within a protein's active site, along with an estimation of the binding affinity, often expressed as a binding energy value in kcal/mol. Lower binding energy values typically indicate a more stable and favorable interaction.

For example, in a study of novel 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents, molecular docking was used to predict their binding modes within the active site of Leishmania infantum trypanothione reductase. The results indicated that the docking of these compounds was thermodynamically favorable, with negative binding energies.

| Compound | Biological Target | Predicted Binding Energy (kcal/mol) |

| 3-chloro-6-nitro-1H-indazole derivative 4 | Trypanothione Reductase (TryR) | Negative value indicating favorable binding |

| 3-chloro-6-nitro-1H-indazole derivative 5 | Trypanothione Reductase (TryR) | More negative than compound 4 |

| Substituted 4,5,6,7-tetrahydro-1H-indazole derivative 5D | DNA gyrase (1KZN) | Not specified, but described as excellent |

| Substituted 4,5,6,7-tetrahydro-1H-indazole derivative 5F | DNA gyrase (1KZN) | Not specified, but described as excellent |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

For indazole-based systems, 3D-QSAR studies have been employed to understand the structural features that influence their inhibitory potency against targets such as Hypoxia-Inducible Factor-1α (HIF-1α), a protein implicated in cancer progression. nih.gov In these studies, steric and electrostatic maps are generated to provide a structural framework for designing new inhibitors with improved activity. nih.gov These maps can highlight regions where bulky groups are favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity.

Cheminformatics approaches, which encompass a wide range of computational methods for analyzing chemical data, are often used in conjunction with QSAR. For instance, pharmacophore mapping can be used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For indazole derivatives, a common pharmacophore hypothesis might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

While a specific QSAR model for this compound has not been reported, the general principles derived from studies on other indazole derivatives can be applied. The methyl groups at the 1 and 4 positions would contribute to the molecule's lipophilicity and size, which are common descriptors in QSAR models. The electronic properties of the indazole ring system would also be a critical factor in determining its biological activity.

Pharmacological and Biological Research Applications of 1,4 Dimethyl 1h Indazole Derivatives Preclinical and in Vitro Studies

Molecular Target Identification and Mechanistic Elucidation (In Vitro and Cellular Contexts)

Research into 1,4-dimethyl-1H-indazole derivatives has primarily centered on their role in developing enzyme inhibitors, particularly those targeting kinases involved in cell signaling.

The this compound scaffold has been utilized as a key intermediate in the synthesis of potent kinase inhibitors. Specifically, a derivative, this compound-6-amine, was used to develop inhibitors of Spleen tyrosine kinase (Syk) google.com. Syk is an enzyme that plays a crucial role in the signal transduction pathways of various immune receptors google.com. The resulting compounds were shown to have excellent Syk inhibitory activity in in vitro assays google.com. The development of selective Syk inhibitors is a significant area of research, as non-selective compounds can lead to side effects from the inhibition of other kinases google.com.

Based on a review of the available scientific literature, no specific studies detailing the receptor ligand binding profiles of this compound derivatives have been published.

As intermediates for Syk kinase inhibitors, this compound derivatives are implicated in the modulation of critical cellular signaling pathways. Syk kinase is a key component in transmitting signals downstream from immune receptors, including the B cell receptor (BCR) google.com. Upon activation, Syk initiates several signaling cascades, such as the PI3K pathway, the Ca2+-NFAT pathway, and the RAS-MAPK pathway google.com. Therefore, inhibitors derived from the this compound scaffold are designed to interrupt these signaling cascades, which are vital for B cell activity, transformation, and maturation google.com.

Anti-Cancer Research Endeavors (In Vitro and Cellular Models)

The primary application of this compound derivatives in oncology research has been as precursors for Syk inhibitors, which have demonstrated antiproliferative effects.

Derivatives of this compound contribute to the synthesis of compounds with antiproliferative properties. The Syk inhibitors developed from this scaffold were shown to exhibit a growth inhibitory effect on cancer cell lines google.com. The patent describing these compounds notes their utility as preventive and/or therapeutic agents for tumors, particularly cancer, due to their potent Syk inhibition google.com. Specific cytotoxicity data, such as IC50 values for compounds directly featuring the this compound core, were not detailed in the available research.

| Compound Class | Cell Line(s) | Observed Effect |

| Syk Inhibitors (derived from this compound-6-amine) | Cancer Cell Lines | Growth inhibitory effect |

Detailed studies focusing on the specific mechanisms of cell cycle perturbation or arrest induced by this compound derivatives are not available in the current body of scientific literature.

Apoptosis Induction and Related Biochemical Pathways (e.g., p53/MDM2, Bcl2 Family)

Derivatives of the indazole scaffold have been identified as potent inducers of apoptosis in preclinical cancer models. researchgate.netnih.gov In vitro studies on specific cancer cell lines have demonstrated that these compounds can trigger programmed cell death through the modulation of key regulatory proteins, particularly those belonging to the Bcl-2 family. researchgate.netnih.gov

One study investigating a series of novel indazole derivatives found that a particularly potent compound, designated 2f, effectively promoted apoptosis in the 4T1 breast cancer cell line in a dose-dependent manner. researchgate.netnih.gov The mechanism of this pro-apoptotic activity was linked to the intrinsic mitochondrial pathway. Treatment with compound 2f led to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability, a key step in initiating apoptosis. Further evidence for the activation of the apoptotic cascade included the observed upregulation of cleaved caspase-3, an essential executioner caspase. researchgate.netnih.gov

The activation of the p53 tumor suppressor pathway is a critical mechanism for inducing apoptosis in response to cellular stress. nih.gov Small-molecule inhibitors that disrupt the interaction between p53 and its negative regulator, MDM2, can activate this pathway. nih.govresearchgate.net While direct studies on this compound's role in the p53/MDM2 pathway are specific, the broader class of indazole derivatives is being explored for anticancer properties, which often involves p53-mediated apoptosis. researchgate.netnih.gov For instance, the activation of p53 is known to induce the expression of pro-apoptotic Bcl-2 family proteins like PUMA and Noxa. researchgate.net Research on other heterocyclic compounds has shown that inducing p53 expression can lead to an increase in the Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3, ultimately leading to apoptotic cell death.

In a study on hepatocellular carcinoma, novel indazole-based compounds were found to enhance TRAIL-induced apoptosis. nih.gov This suggests that these derivatives can sensitize cancer cells to apoptosis-inducing ligands, a valuable strategy in cancer therapy.

Table 1: Effects of Indazole Derivative 2f on Apoptotic Markers in 4T1 Breast Cancer Cells

| Apoptotic Marker | Effect Observed | Significance |

|---|---|---|

| Bcl-2 | Downregulation | Decreases inhibition of apoptosis |

| Bax | Upregulation | Promotes apoptosis |

| Cleaved Caspase-3 | Upregulation | Indicates execution phase of apoptosis |

Anti-Inflammatory Research Investigations (In Vitro and Preclinical Models)

Indazole and its derivatives have demonstrated significant anti-inflammatory potential in both in vitro assays and preclinical animal models. nih.govresearchgate.netnih.gov The core indazole structure is recognized as a valuable scaffold for developing novel anti-inflammatory agents. nih.govresearchgate.netdntb.gov.ua Studies have shown that these compounds can dose-dependently and time-dependently inhibit inflammation in models such as carrageenan-induced hind paw edema in rats. nih.govresearchgate.netnih.gov For example, the derivative 5-aminoindazole produced a maximum inflammation inhibition of 83.09% at a 100 mg/kg dose in one study. nih.gov

Modulation of Inflammatory Mediators and Cytokines

A key mechanism behind the anti-inflammatory effects of indazole derivatives is their ability to modulate the production of pro-inflammatory cytokines. In vitro experiments have revealed that indazole and its derivatives can inhibit the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in a concentration-dependent manner. nih.govresearchgate.netnih.gov

For instance, indazole itself achieved over 60% inhibition of TNF-α at a concentration of 250 μM. nih.gov The inhibitory activity on IL-1β was also potent, with the maximum inhibition for indazole and its derivatives ranging from 73% to 79%. nih.gov The derivative 6-nitroindazole showed a particularly strong effect, with an IC50 value for IL-1β inhibition (100.75 μM) that was slightly better than the standard drug dexamethasone (102.23 μM). nih.gov

Table 2: In Vitro Inhibitory Effects of Indazole Derivatives on Pro-Inflammatory Cytokines

| Compound | Target Cytokine | IC50 Value (μM) |

|---|---|---|

| Indazole | TNF-α | 220.11 |

| 5-Aminoindazole | TNF-α | 230.19 |

| 6-Nitroindazole | IL-1β | 100.75 |

| Dexamethasone (Standard) | TNF-α | 31.67 |

| Dexamethasone (Standard) | IL-1β | 102.23 |

Data sourced from in vitro assays. nih.gov

Inhibition of Inflammatory Pathways

The anti-inflammatory action of indazole derivatives extends to the inhibition of key enzymatic pathways involved in the inflammatory response. nih.govresearchgate.net A primary target identified in multiple studies is the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.netresearchgate.netdntb.gov.ua COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Antimicrobial and Antifungal Research (In Vitro and Preclinical Models)

The indazole scaffold is a recurring motif in compounds investigated for their antimicrobial and antifungal properties. nih.govresearchgate.net Various derivatives have shown promising activity against a range of pathogenic microorganisms in in-vitro studies. nih.govresearchgate.net

Antibacterial Activity Against Pathogenic Strains

In vitro antimicrobial screening has revealed that certain indazole derivatives possess dominant activity against several bacterial strains. nih.gov A series of N-methyl-3-aryl indazoles was found to be effective against both Gram-positive and Gram-negative bacteria. nih.gov

Specific pathogenic strains that have shown susceptibility to indazole derivatives include:

Escherichia coli nih.govresearchgate.net

Staphylococcus aureus researchgate.net

Pseudomonas aeruginosa researchgate.net

Streptococcus pyogenes researchgate.net

Bacillus cereus nih.gov

Bacillus megaterium nih.gov

Xanthomonas campestris nih.gov

The presence of specific substitutions on the indazole ring, such as a 4-Cl group, has been noted to influence the potency of the antibacterial activity. researchgate.net

Antifungal Efficacy

In addition to antibacterial action, indazole derivatives have been evaluated for their efficacy against pathogenic fungi. nih.govresearchgate.net In vitro studies have confirmed their activity against clinically relevant fungal species.

Notably, derivatives have demonstrated inhibitory effects against:

Candida albicans nih.govresearchgate.net

Aspergillus niger researchgate.net

The dual antibacterial and antifungal potential of a single molecular scaffold makes indazole derivatives an area of continued interest in the development of new anti-infective agents. nih.gov

Table 3: Spectrum of In Vitro Antimicrobial Activity of Indazole Derivatives

| Microorganism Type | Pathogenic Strain | Activity Observed |

|---|---|---|

| Gram-Negative Bacteria | Escherichia coli | Yes |

| Gram-Negative Bacteria | Pseudomonas aeruginosa | Yes |

| Gram-Negative Bacteria | Xanthomonas campestris | Yes |

| Gram-Positive Bacteria | Staphylococcus aureus | Yes |

| Gram-Positive Bacteria | Streptococcus pyogenes | Yes |

| Gram-Positive Bacteria | Bacillus cereus | Yes |

| Gram-Positive Bacteria | Bacillus megaterium | Yes |

| Fungus | Candida albicans | Yes |

| Fungus | Aspergillus niger | Yes |

Compiled from multiple in vitro studies. nih.govresearchgate.net

Antiviral Research (In Vitro and Preclinical Models)

Derivatives of the indazole nucleus have demonstrated a broad spectrum of antiviral activities, prompting investigations into their potential as novel therapeutic agents for viral infections. Research in this area has explored the efficacy of these compounds against various viruses, primarily through in vitro screening assays.

One area of focus has been the influenza virus. A novel class of indazole-containing compounds was designed to target the PA-PB1 protein-protein interaction of the influenza polymerase, which is crucial for viral replication. While specific this compound derivatives were not detailed, this research underscores the potential of the indazole scaffold in developing anti-influenza drugs. uchile.cl For instance, a study identified a potent candidate, compound 24, which exhibited an EC50 value of 690 nM against the A/WSN/33 (H1N1) influenza strain and was also effective against a pandemic H1N1 strain and an influenza B strain. uchile.cl

Furthermore, the antiviral potential of indazole derivatives extends to coronaviruses. N-Arylindazole-3-carboxamide derivatives, developed from a compound with anti-MERS-CoV activity, have shown potent inhibitory effects against SARS-CoV-2. nih.gov One notable compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a), displayed a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity. nih.gov Thiazolyl-indazole derivatives have also been investigated as potential inhibitors of the SARS-CoV-2 main protease (MPro), an essential enzyme for viral replication. nih.gov Computational and biochemical assays identified a phenylthiazole-containing compound that inhibited MPro activity with an IC50 of 92.9 μM, suggesting this scaffold as a promising starting point for the development of novel MPro inhibitors. nih.gov

While these studies highlight the promise of the broader indazole class, further research is required to specifically elucidate the antiviral efficacy of this compound derivatives.

Exploration of Other Therapeutic Modalities (In Vitro and Preclinical Contexts)

Antiprotozoal Activity Assessment

Indazole derivatives have been a subject of significant interest in the search for new antiprotozoal agents, with numerous studies demonstrating their potent activity against a variety of parasitic protozoa.

In vitro studies have shown that certain indazole N-oxide derivatives exhibit significant antichagasic and leishmanicidal properties. uchile.cluchile.clcsic.es For example, 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide has demonstrated interesting activity against two strains and two parasitic stages of Trypanosoma cruzi, the causative agent of Chagas disease. uchile.clresearchgate.net Another derivative, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide, has shown both trypanocidal and leishmanicidal activity. uchile.clresearchgate.net The mechanism of action for these N-oxide derivatives is thought to involve bioreduction, which is a crucial step in their trypanocidal activity. uchile.cl

Further research into 3-alkoxy-1-benzyl-5-nitroindazole derivatives has revealed potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana. nih.gov Two compounds from this series, NV6 and NV16, were evaluated in vivo in a murine model of cutaneous leishmaniasis. NV6, in particular, showed leishmanicidal activity comparable to the control drug amphotericin B, significantly reducing lesion development and parasite load. nih.govresearchgate.net

| Compound | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxide | Trypanosoma cruzi | In vitro activity | Active against two strains and two parasitic stages | uchile.clresearchgate.net |

| 3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide | Trypanosoma cruzi, Leishmania spp. | In vitro activity | Demonstrated both trypanocidal and leishmanicidal activity | uchile.clresearchgate.net |

| NV6 (3-alkoxy-1-benzyl-5-nitroindazole derivative) | Leishmania amazonensis | In vivo activity | Comparable to amphotericin B in reducing lesion size and parasite load | nih.govresearchgate.net |

| NV16 (3-alkoxy-1-benzyl-5-nitroindazole derivative) | Leishmania amazonensis | In vivo activity | Reduction in ulcer area | nih.govresearchgate.net |

Neuroprotection Studies

The neuroprotective potential of indazole derivatives has been explored in preclinical models of neurodegenerative diseases. These studies suggest that compounds based on the indazole scaffold may offer therapeutic benefits by protecting neurons from damage and death.

One study investigated the effects of 5-substituted indazole derivatives and found that some compounds exhibited neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells. researchgate.net This suggests a potential application in Alzheimer's disease.

Another indazole derivative, referred to as In-Cl, has demonstrated the ability to promote axon myelination and provide neuroprotection in in vivo studies of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. nih.gov While the precise structure of In-Cl was not detailed in the provided context, this finding points to the therapeutic potential of the indazole class in demyelinating diseases.

Although direct studies on this compound derivatives for neuroprotection are not extensively documented, the promising results from related indazole compounds warrant further investigation into this specific chemical space.

Cardiovascular System Research (excluding clinical data)

Indazole derivatives have been investigated for their potential therapeutic applications in cardiovascular diseases, with several compounds demonstrating beneficial effects in preclinical models. nih.gov These compounds have been explored for their roles in managing conditions such as arrhythmia, ischemia-reperfusion injury, thrombosis, and hypertension. nih.gov

One of the most promising indazole derivatives in this area is DY-9760e. This compound has shown cardioprotective effects against ischemic/reperfusion injury. nih.gov DY-9760e is a calmodulin inhibitor that reduces nitric oxide production and inhibits calpain and caspase-3 activation, thereby protecting cardiomyocytes from ischemic injury. nih.gov

Another well-studied indazole derivative is YC-1, which was developed for its therapeutic use in circulatory disorders. YC-1 acts as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, and it inhibits platelet aggregation and vascular contraction. nih.gov Preclinical studies have shown that YC-1 can stimulate vascular cGMP and inhibit neointima formation following balloon injury in rat carotid arteries, suggesting its potential in preventing restenosis after angioplasty. nih.gov

| Compound | Cardiovascular Application | Preclinical Finding | Model | Reference |

|---|---|---|---|---|

| DY-9760e | Cardioprotection | Inhibits calpain and caspase-3 activation, protecting cardiomyocytes from ischemic injury. | Ischemic heart models | nih.govnih.gov |

| YC-1 | Circulatory disorders | Inhibits platelet aggregation and vascular contraction; stimulates vascular cGMP. | In vitro and in vivo models of vascular injury | nih.govnih.gov |

| 7-Nitroindazole | Cardiac hypertrophy | Exerted an anti-hypertrophic effect on the heart. | Preclinical models | nih.gov |

| Indazole-Cl | Atherosclerosis | Suppressed inflammation associated with atherosclerosis. | Preclinical models | nih.gov |

Anticonvulsant Activity Profiling

The indazole scaffold has been identified as a promising starting point for the development of novel anticonvulsant agents. Preclinical studies have demonstrated the potential of indazole and its derivatives to suppress seizures in various animal models.

A study on the parent compound, indazole, revealed its potential as an anticonvulsant. It was shown to inhibit convulsions induced by pentylenetetrazole, electroshock, and strychnine in mice. nih.gov The anticonvulsant profile of indazole was found to be most similar to that of gabapentin. nih.gov

While specific studies focusing exclusively on this compound derivatives are limited, the anticonvulsant activity of the core indazole structure suggests that derivatives, including those with a 1,4-dimethyl substitution pattern, may also possess valuable antiseizure properties. Further research is needed to synthesize and screen such compounds to determine their efficacy and potential as antiepileptic drugs.

| Compound | Seizure Model | Effective Dose (ED50) | Animal Model | Reference |

|---|---|---|---|---|

| Indazole | Pentylenetetrazole-induced convulsions | 39.9 mg/kg | Mice | nih.gov |

| Indazole | Electroshock-induced convulsions | 43.2 mg/kg | Mice | nih.gov |

| Indazole | Strychnine-induced convulsions | 82.4 mg/kg | Mice | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles for 1,4 Dimethyl 1h Indazole Scaffold

Stereoelectronic Impact of Methyl Substituents at N1 and C4 on Biological Activity

The presence and positioning of methyl groups on the 1H-indazole scaffold have profound stereoelectronic effects that can significantly modulate the biological activity of the resulting compounds. The methylation at the N1 and C4 positions of the 1,4-dimethyl-1H-indazole core introduces specific electronic and steric features that are critical for molecular recognition and interaction with biological targets.

The combined stereoelectronic profile of the N1 and C4 methyl groups in this compound creates a unique chemical entity. The N1-methyl group ensures a fixed tautomeric state and influences the electronic properties of the pyrazole (B372694) ring, while the C4-methyl group provides a key steric and hydrophobic anchor on the benzene (B151609) ring. The interplay between these two methyl groups can lead to a synergistic effect on biological activity, where the N1-methyl group orients the molecule for optimal interaction and the C4-methyl group enhances binding affinity through specific hydrophobic contacts.

Table 1: Stereoelectronic Effects of Methyl Substituents on the 1H-Indazole Scaffold

| Substituent | Position | Primary Stereoelectronic Impact | Potential Influence on Biological Activity |

| Methyl | N1 | - Fixes tautomeric form to 1H-indazole- Inductive electron-donating effect- Steric bulk around the pyrazole ring | - Modulates hydrogen bonding capacity- Influences overall molecular shape and conformation- Affects metabolic stability |

| Methyl | C4 | - Steric bulk on the benzene ring- Increased lipophilicity/hydrophobicity- Weak electron-donating effect | - Creates specific hydrophobic interactions in binding pockets- Can influence orientation within the active site- May impact solubility and pharmacokinetic properties |

Influence of Peripheral Substituents and Functional Group Diversification on SAR

Building upon the foundational this compound scaffold, the introduction of additional peripheral substituents and the diversification of functional groups are key strategies to explore and refine the structure-activity relationship. The nature, size, and position of these peripheral groups can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

The systematic modification of other positions on the indazole ring (C3, C5, C6, and C7) allows for a detailed exploration of the chemical space around the core scaffold. For example, the introduction of various substituents at the C6 position of 4-substituted-1H-indazole derivatives has been shown to significantly affect the activity and selectivity of these compounds as dual inhibitors of IDO1 and TDO nih.gov. This suggests that for the this compound scaffold, modifications at the C6 position could be a fruitful avenue for optimization.

Functional group diversification can introduce a range of interactions with the biological target. For instance, the incorporation of hydrogen bond donors and acceptors, charged moieties, or groups capable of forming covalent bonds can lead to enhanced binding affinity and specificity. In the context of indazole-based compounds, the introduction of amide, sulfonamide, or ether linkages at various positions has been a common strategy to modulate biological activity nih.govacs.org.

A hypothetical SAR exploration starting from the this compound scaffold could involve the introduction of a pharmacophoric group at the C3 or C6 position. For instance, attaching a series of substituted aryl groups via an amide linker at C3 would allow for the probing of additional binding pockets and the establishment of new interactions. The electronic nature of the substituents on the appended aryl ring (electron-donating vs. electron-withdrawing) could further fine-tune the activity.

Table 2: Hypothetical SAR Study of Peripheral Substituents on a this compound Scaffold

| Compound | R1 (at C3) | R2 (at C6) | Observed/Hypothesized Biological Activity | Rationale for Activity Change |

| Parent | H | H | Baseline Activity | Core scaffold interaction with the target. |

| Analog A | -CONH-Ph | H | Increased Potency | Introduction of a hydrogen-bonding amide and an aryl group for potential π-π stacking interactions. |

| Analog B | -CONH-(4-Cl-Ph) | H | Further Increased Potency | The electron-withdrawing chloro group may enhance binding through halogen bonding or by modifying the electronic properties of the aryl ring. |

| Analog C | -CONH-Ph | -OCH3 | Decreased Potency | The methoxy group at C6 might introduce steric clash or unfavorable electronic interactions in the binding site. |

| Analog D | H | -F | Increased Potency and Selectivity | A small, electronegative fluorine atom at C6 could form favorable polar interactions without significant steric hindrance. |

Rational Drug Design Strategies and Lead Compound Optimization

Rational drug design strategies are instrumental in the efficient optimization of lead compounds based on the this compound scaffold. These approaches leverage structural information of the target protein and an understanding of the SAR to guide the design of new analogs with improved properties.

Structure-based drug design (SBDD) is a powerful strategy when the three-dimensional structure of the biological target is known. By analyzing the co-crystal structure of a lead compound bound to its target, medicinal chemists can identify key interactions and unoccupied pockets within the active site. This information can then be used to design new derivatives of this compound with substituents that can form additional favorable interactions, such as hydrogen bonds, salt bridges, or hydrophobic contacts. For instance, if a hydrophobic pocket is identified near the C6 position of the bound ligand, introducing a lipophilic group at this position could enhance binding affinity.

Fragment-based drug design (FBDD) is another approach that can be applied. This involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to generate a more potent lead compound. The this compound scaffold itself could be considered a fragment that can be elaborated upon by attaching other fragments that are known to bind to adjacent sites on the target.

Lead optimization of compounds containing the this compound core would also involve fine-tuning their ADME (absorption, distribution, metabolism, and excretion) properties. This can be achieved through various chemical modifications, such as:

Improving Solubility: Introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid) can enhance aqueous solubility, which is often crucial for oral bioavailability.

Modulating Metabolic Stability: The introduction of blocking groups, such as fluorine atoms, at metabolically labile positions can prevent enzymatic degradation and prolong the compound's half-life in the body.

Reducing Off-Target Effects: By refining the SAR, it is possible to design compounds that are highly selective for the intended target, thereby minimizing off-target toxicities.

Bioisosteric replacement is a common strategy in lead optimization. This involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For example, a methyl group could be replaced with a trifluoromethyl group to alter electronic properties and metabolic stability, or a phenyl ring could be replaced with a bioisosteric heterocycle to improve solubility or introduce new interaction points.

Table 3: Lead Optimization Strategies for this compound Derivatives

| Optimization Goal | Strategy | Example Modification on this compound Scaffold | Expected Outcome |

| Increase Potency | Structure-Based Drug Design | Add a hydroxyl group at a position that can form a hydrogen bond with a key residue in the active site. | Enhanced binding affinity (lower IC50/EC50). |

| Enhance Metabolic Stability | Metabolic Blocking | Replace a metabolically labile C-H bond with a C-F bond. | Increased in vivo half-life. |

| Improve Aqueous Solubility | Introduction of Polar Groups | Incorporate a morpholine or piperazine moiety at a suitable position. | Better dissolution and potentially improved oral absorption. |

| Increase Selectivity | Exploiting Target-Specific Pockets | Design a substituent that specifically interacts with a residue unique to the target protein but not present in related off-targets. | Reduced off-target activity and potential for fewer side effects. |

Future Perspectives and Emerging Research Directions for 1,4 Dimethyl 1h Indazole

Development of Innovative and Sustainable Synthetic Routes

The synthesis of indazole derivatives is a well-explored area, yet the future demands more environmentally friendly, efficient, and scalable methods. nih.gov A critical future challenge lies in advancing the sustainable synthesis of specifically substituted indazoles like 1,4-Dimethyl-1H-indazole. nih.gov Research is expected to focus on green chemistry principles to minimize environmental impact.

Future synthetic strategies will likely include:

Metal-Free Catalysis: Moving away from transition-metal catalysts to avoid metal contamination in the final products. nih.gov For example, methods using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) for oxidative C-N bond formation offer a metal-free approach to constructing the 1H-indazole core. nih.gov

Energy-Efficient Techniques: The application of microwave or flow-assisted synthesis holds great promise for creating disubstituted indazoles. nih.govbenthamdirect.comeurekaselect.com Microwave-assisted methods, in particular, have been shown to be practical and high-yielding for producing various 2H-indazoles and could be adapted for 1H-isomers. benthamdirect.comeurekaselect.comingentaconnect.com

Novel Cyclization Strategies: The development of new intramolecular cyclization reactions is a continuing area of interest. Silver(I)-mediated intramolecular oxidative C-H amination has been shown to be an efficient route for various 3-substituted 1H-indazoles and could be explored for synthesizing derivatives of this compound. nih.gov Similarly, annulation approaches using arynes and hydrazones provide a mild method to construct the 1H-indazole skeleton. nih.gov

These innovative approaches will not only improve the efficiency and accessibility of this compound but also align its production with the principles of sustainable chemistry. nih.gov

Discovery of Novel Biological Targets and Therapeutic Applications

Indazole derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govbeilstein-journals.org While many indazole-based compounds have been investigated as kinase inhibitors for cancer therapy, the future for this compound lies in identifying novel biological targets and expanding its therapeutic applications. dntb.gov.uabohrium.comnih.gov

Emerging research will likely focus on:

Targeting Protein Kinases: The indazole scaffold is a key component of numerous kinase inhibitors, such as Axitinib and Pazopanib. bohrium.comnih.gov Future studies could explore the inhibitory potential of this compound against less-explored kinases involved in cancer and inflammatory diseases, such as Apoptosis signal-regulating kinase 1 (ASK1). nih.gov

Neurodegenerative and Inflammatory Disorders: Indazole derivatives have shown promise in treating neurodegeneration and inflammation. nih.govsci-hub.se Research could investigate the efficacy of this compound in models of diseases like Parkinson's or in modulating inflammatory pathways by targeting enzymes like protein arginine deiminase 4 (PAD4) or the glucocorticoid receptor (GR). nih.gov

Cardiovascular Diseases: Certain indazole derivatives have been explored for their potential in treating cardiovascular conditions like hypertension and myocardial injury. nih.gov This opens an avenue for investigating this compound as a modulator of cardiovascular targets.

The table below summarizes some of the known biological targets for the broader indazole scaffold, suggesting potential areas for future investigation for this compound.

| Target Class | Specific Target Example | Potential Therapeutic Area |

| Protein Kinases | VEGFR-2, FGFR, c-Kit, PDGFRβ, LRRK2 | Cancer, Parkinson's Disease |

| Enzymes | IDO1, TDO, PAD4, 5-LOX | Cancer, Inflammation |

| Receptors | Glucocorticoid Receptor (GR), Estrogen Receptor (ER) | Inflammation, Cancer |

This table is generated based on data for various indazole derivatives to illustrate potential research directions. nih.govbohrium.comnih.govsci-hub.se

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is revolutionizing drug discovery and chemical synthesis. For this compound, this integration will be crucial for accelerating research and development.

Future research will benefit from:

Mechanistic Insights through DFT: Density Functional Theory (DFT) calculations are increasingly used to understand reaction mechanisms, tautomeric stability, and regioselectivity in indazole synthesis. beilstein-journals.orgresearchgate.net Such computational studies can predict the outcomes of new synthetic routes for this compound and provide a basis for optimizing reaction conditions. beilstein-journals.orgresearchgate.net

Molecular Docking and Dynamics: Computational tools like molecular docking and molecular dynamics (MD) simulations can predict how this compound might bind to various biological targets. acs.orgresearchgate.net These simulations can identify potential protein-ligand interactions, guide the design of more potent derivatives, and help elucidate the mechanism of action at a molecular level. researchgate.netmdpi.com For example, docking studies have been used to predict the binding mode of indazole derivatives to the ATP binding site of enzymes like FGFR1. nih.gov

Structure-Property Relationship Studies: Combining experimental data with theoretical calculations can establish robust structure-activity relationships (SAR). nih.gov Computational analysis of properties like electrostatic potential and molecular orbitals can explain the experimental behavior of indazole derivatives, such as their effectiveness as corrosion inhibitors, and can be applied to predict the biological activity of this compound. acs.orgresearchgate.net

This multidisciplinary approach, blending theoretical predictions with empirical testing, will enable a more rational and efficient exploration of the chemical and biological properties of this compound. researchgate.net

Exploration of Indazole-Based Chemical Biology Probes

Chemical probes are small molecules used to study biological systems and protein functions. nih.gov Given the diverse bioactivity of the indazole scaffold, there is significant potential to develop derivatives of this compound as chemical probes.

Future directions in this area could involve:

Design of Activity-Based Probes: Modifying the this compound structure with reactive groups could create activity-based protein profiling (ABPP) probes. These probes could be used to covalently label specific enzymes or receptors in their active state, helping to identify novel drug targets and understand their roles in disease.

Development of Fluorescent Probes: Incorporating fluorophores into the this compound molecule could enable the visualization of its localization and interaction with cellular components. Palladium-catalyzed benzannulation of pyrazoles has been used to synthesize fluorescent indazoles, a strategy that could be adapted for creating probes. nih.gov

Photoswitchable Ligands: Integrating photoswitchable moieties, such as azobenzenes, could allow for the spatial and temporal control of the biological activity of this compound. This would create powerful tools for dissecting complex signaling pathways with high precision. researchgate.net

By developing this compound into a suite of chemical biology probes, researchers can gain deeper insights into cellular processes, validate new therapeutic targets, and better understand the molecular basis of disease. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-dimethyl-1H-indazole derivatives?

- Methodological Answer : A common approach involves chlorination of precursors like [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol using SOCl₂, followed by reactions with aromatic carbonyl derivatives via tetrakis(dimethylamino)ethylene (TDAE) methodology. This enables the formation of substituted imidazole derivatives under nitrogen atmosphere and controlled heating (120°C). NMR and mass spectrometry are critical for structural validation .

Q. Which analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer : High-resolution ¹H-NMR (in CDCl₃ or DMSO-d₆) is essential for confirming substituent positions and electronic environments. HPLC (≥98% purity) ensures compound homogeneity, while mass spectrometry (ESI-TOF) validates molecular weights. For nitro-substituted derivatives, IR spectroscopy can track functional group transformations .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Strict control of reaction parameters (e.g., temperature, solvent purity, and inert gas environment) is crucial. Replicate experiments using identical catalysts (e.g., sodium metabisulfite) and stoichiometric ratios, coupled with systematic characterization (NMR, HPLC), minimize variability. Detailed protocols from peer-reviewed syntheses should be prioritized .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound's electronic properties?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with gradient corrections and exact-exchange terms (e.g., Becke’s 1993 approach) model electron density and orbital interactions. Basis sets like 6-311G(d,p) optimize geometries, while time-dependent DFT predicts UV-Vis spectra. Validate computational results against experimental NMR chemical shifts and X-ray crystallography .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or low yields) during indazole synthesis?

- Methodological Answer : Apply triangulation by cross-verifying results with multiple analytical techniques (e.g., LC-MS for byproduct identification). Use statistical tools (e.g., ANOVA) to assess parameter significance. Frameworks like constructive falsification (testing hypotheses against empirical contradictions) enhance reliability. Document iterative adjustments to reaction conditions .

Q. How can reaction yields be optimized for complex this compound derivatives?

- Methodological Answer : Employ design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). Mechanistic studies (e.g., kinetic isotope effects) identify rate-limiting steps. Green chemistry principles (e.g., microwave-assisted synthesis) may reduce reaction times and improve efficiency .

Q. What advanced techniques elucidate the biological interaction mechanisms of this compound derivatives?

- Methodological Answer : Molecular docking (using software like AutoDock Vina) predicts binding affinities to target proteins. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. In vitro assays (e.g., enzyme inhibition) validate computational predictions, with dose-response curves for IC₅₀ determination .

Methodological Resources

- Synthesis : TDAE methodology for nitro-imidazole functionalization .

- Characterization : Multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry .

- Computational Modeling : B3LYP/6-311G(d,p) for electronic structure analysis .

- Data Validation : Triangulation and constructive falsification frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.